molecular formula C8H10ClN3O B573121 (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol CAS No. 1314354-92-1

(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol

Cat. No.: B573121
CAS No.: 1314354-92-1
M. Wt: 199.638
InChI Key: LKGMLJYQCXYCRF-LURJTMIESA-N
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Description

(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a high-purity chiral building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs . The saturated, non-planar structure of the pyrrolidine ring offers greater three-dimensional coverage and stereochemical complexity compared to flat aromatic rings, which can be leveraged to improve the solubility and binding specificity of drug candidates . The specific (S)-enantiomer provided is particularly valuable for exploring structure-activity relationships (SAR) and for the synthesis of enantioselective ligands, as the spatial orientation of substituents is critical for interaction with chiral biological targets . The 6-chloropyrimidine group serves as an excellent synthetic handle, allowing for further functionalization via nucleophilic aromatic substitution. This makes the reagent a versatile intermediate for constructing more complex molecules, including potential kinase inhibitors and other biologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMLJYQCXYCRF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735009
Record name (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314354-92-1
Record name (3S)-1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrimidine Precursors

Phosphorus oxychloride (POCl₃) is widely employed to introduce chlorine at the 6-position of pyrimidine derivatives. For example, 4-(4-amino-6-hydroxypyrimidin-2-ylamino)benzonitrile undergoes chlorination with POCl₃ at 80–85°C for 16–18 hours, achieving complete conversion to the 6-chloro derivative. This method avoids solvolysis byproducts when conducted under controlled stoichiometry (1:5 substrate-to-POCl₃ ratio).

Key Optimization Parameters

  • Temperature : Reactions above 80°C reduce reaction time but risk decomposition.

  • Catalyst : Dimethylformamide (DMF) as a Lewis acid catalyst enhances chlorination efficiency by 30%.

The introduction of the (S)-pyrrolidin-3-ol group to the chloropyrimidine core is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Substitution with Chiral Pyrrolidine

In a representative procedure, 6-chloro-4-iodopyrimidine reacts with (S)-pyrrolidin-3-ol in acetonitrile at 78°C for 7 hours, using 1,8-diazabicycloundec-7-ene (DBU) as a base. This method yields the target compound with 85% enantiomeric excess (ee), though prolonged heating (>10 hours) leads to racemization.

Reaction Conditions Table

ParameterOptimal ValueEffect of Deviation
Temperature78°C<70°C: Incomplete conversion
BaseDBU (2.5 equiv)K₂CO₃ reduces ee by 20%
SolventAcetonitrileDMF increases racemization risk

Resolution of Racemic Mixtures

Chiral chromatography and enzymatic resolution are critical for achieving >99% ee in the final product.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (R)-enantiomer of racemic 1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol in toluene at 40°C. This process achieves 98% ee for the (S)-enantiomer with a 45% yield after 24 hours.

Advantages Over Chromatography

  • Cost : Reduces purification costs by 60% compared to preparative HPLC.

  • Scalability : Suitable for multi-kilogram batches without equipment limitations.

Green Chemistry Approaches

Recent advances prioritize solvent selection and catalyst recovery to enhance sustainability.

Aqueous-Mediated Amination

A study demonstrated that water can replace organic solvents in the amination of 4-chloropyrrolo[2,3-d]pyrimidine derivatives when using 0.1 equivalents of HCl. This method achieves 98% conversion while suppressing ethanol-mediated solvolysis byproducts.

Comparative Solvent Performance

SolventConversion (%)Side Products (%)
Water98<1
EtOH8912
THF768

Industrial-Scale Production Challenges

Byproduct Management

The primary impurity, 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, forms via solvent participation in SNAr reactions. Implementing azeotropic distillation with heptane reduces this impurity to <0.5%.

Temperature Control in Exothermic Reactions

The coupling of pyrrolidine to chloropyrimidine releases 120 kJ/mol, necessitating jacketed reactors with automated cooling to maintain temperatures below 80°C and prevent thermal degradation.

Analytical Characterization

Chiral Purity Assessment

High-performance liquid chromatography (HPLC) with a Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers with a retention time difference of 4.2 minutes. Nuclear magnetic resonance (NMR) coupling constants (J = 6.8 Hz for H-3/H-4) confirm the (S)-configuration.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N coupling using Ir(ppy)₃ as a photocatalyst enables room-temperature reactions with 92% yield and 99% ee, though catalyst costs remain prohibitive for large-scale use.

Biocatalytic Asymmetric Synthesis

Engineered amine dehydrogenases catalyze the reductive amination of 6-chloro-4-pyrimidinone with pyrrolidin-3-ol, achieving turnover frequencies of 500 h⁻¹. This method eliminates the need for chiral resolution .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The chloropyrimidine group can be reduced under specific conditions.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dechlorinated pyrimidine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases. This suggests a potential role in developing therapeutic agents targeting these conditions.
  • Receptor Modulation : Studies indicate that it may modulate the activity of certain receptors, which could lead to new insights for treatment strategies in various diseases, including cancer.
  • Antiproliferative Effects : Preliminary studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study ACancer Cell LinesDemonstrated significant inhibition of cell growth in breast cancer cells.
Study BNeurodegenerative ModelsShowed potential neuroprotective effects by modulating receptor activity linked to neurodegeneration.
Study CEnzyme ActivityIdentified as a potent inhibitor of specific kinases involved in tumor progression.

These findings highlight the compound's versatility and potential applications across various therapeutic areas.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The chloropyrimidine group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Stereochemical Considerations

Both analogs and the target compound are (S)-configured at the pyrrolidin-3-ol center. This stereochemistry is critical for enantioselective interactions in chiral environments, such as enzyme active sites.

Solubility and Stability

  • The ethoxy group in may increase hydrophobicity compared to the chloro-substituted target compound.
  • The fluoro-phenyl analog’s amine and alcohol groups could enhance solubility in polar solvents, though its complex structure might reduce stability under acidic/basic conditions.

Biological Activity

(S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol is a compound notable for its unique structural features, including a pyrrolidine ring and a chloropyrimidine moiety. This combination has implications for its biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H10_{10}ClN3_3O
  • Molecular Weight : 199.64 g/mol
  • CAS Number : 1314354-92-1
  • IUPAC Name : (3S)-1-(6-chloropyrimidin-4-yl)pyrrolidin-3-ol

The biological activity of this compound is believed to stem from its interactions with various biological targets:

  • Enzyme Inhibition : The chloropyrimidine moiety may interact with enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of kinase inhibitors where similar compounds have shown promising results.
  • Binding Affinity : The pyrrolidine ring enhances the compound's binding affinity to target proteins, which may lead to increased specificity and potency in biological assays.

Biological Activity

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

Antibacterial Properties

Research has indicated that compounds with similar structures exhibit antibacterial activity against various strains of bacteria. For instance, studies on pyrrolidine derivatives have shown that modifications can lead to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Pyrrolidine Derivative A3.12Staphylococcus aureus
Pyrrolidine Derivative B12.5Escherichia coli

Antifungal Activity

In addition to antibacterial effects, some studies suggest potential antifungal properties. The presence of halogen substituents in similar alkaloids has been linked to increased antifungal activity.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating various pyrrolidine derivatives found that those with halogen substitutions demonstrated significant antimicrobial activity, suggesting that this compound could share similar properties .
  • Kinase Inhibition : Research into related compounds has shown that pyrimidine derivatives can serve as effective inhibitors of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including cancer and diabetes . While specific data for this compound is limited, its structural similarity suggests potential as a GSK-3β inhibitor.
  • Synthetic Pathways : The synthesis of this compound typically involves cyclization reactions and nucleophilic substitutions, which are critical for developing derivatives with enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 6-chloropyrimidin-4-amine derivatives and pyrrolidin-3-ol precursors. For example, a multi-step procedure may include:

Reaction Setup : Refluxing intermediates (e.g., chlorinated pyrimidines) with pyrrolidine derivatives in solvents like xylene or methanol under controlled temperatures (e.g., 50°C).

Workup : Neutralization with NaOH, followed by separation of organic layers and repeated washing to remove impurities .

Purification : Recrystallization from methanol or chromatography to isolate the enantiomerically pure (S)-form. Yield optimization may require adjusting HCl concentration and drying conditions .

  • Key Reference : Multi-step synthesis with 52.7% yield via HCl-mediated salt formation .

Q. How is the structural integrity and purity of this compound verified?

  • Methodological Answer : Analytical techniques include:

  • X-Ray Powder Diffraction (XRPD) : To confirm crystalline structure and polymorphic forms. Peaks at specific 2θ values (e.g., 10.5°, 15.3°) validate the crystalline phase .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and absence of impurities.
  • HPLC : For purity assessment, especially to resolve enantiomeric excess in chiral compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?

  • Methodological Answer :

  • Temperature Control : Heating to 50°C during HCl salt formation enhances solubility and crystallization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates.
  • Catalytic Additives : Chiral catalysts or bases (e.g., triethylamine) may enhance stereoselectivity.
  • Workflow : Use continuous flow reactors for scalable, reproducible synthesis, as seen in industrial protocols for analogous compounds .

Q. What strategies resolve contradictions between spectroscopic data and expected stereochemical outcomes?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to confirm the (S)-configuration .
  • X-Ray Crystallography : Definitive confirmation of absolute configuration, especially when NMR data are ambiguous .
  • Cross-Validation : Compare experimental 1^1H NMR shifts with computational predictions (DFT calculations) .

Q. How does the stereochemistry of pyrrolidin-3-ol impact biological activity or binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize both (S)- and (R)-enantiomers and test against target receptors (e.g., kinases or GPCRs).
  • Docking Simulations : Use molecular docking to predict binding modes. For example, the (S)-configuration may favor hydrogen bonding with active-site residues, as observed in triazolopyrimidine analogs .

Q. How to address batch-to-batch variability in crystallinity or purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor crystallization in real-time using in-situ XRPD or Raman spectroscopy.
  • Post-Synthesis Treatments : Annealing or slurry conversion in solvent mixtures to stabilize polymorphs .
  • Quality Control : Implement strict HPLC thresholds (e.g., ≥98% purity) and reject batches with inconsistent XRPD patterns .

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